molecular formula C12H13BrN2O2S B2419532 Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide CAS No. 1798732-53-2

Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B2419532
CAS No.: 1798732-53-2
M. Wt: 329.21
InChI Key: YAMVSQGYPSYQLQ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with a complex structure that includes a thiazole ring, an aminomethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction. The aminomethyl group is introduced via a nucleophilic substitution reaction, and the carboxylate ester is formed through esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrochloride
  • Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate sulfate

Uniqueness

Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.BrH/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13;/h2-5,7H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMVSQGYPSYQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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